5-(1-((3-氟苯基)磺酰基)氮杂环丁-3-基)-3-甲基-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

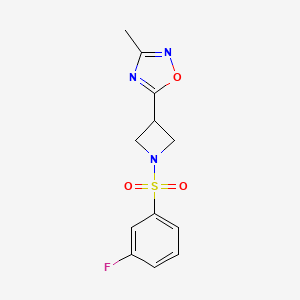

The compound “5-(1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole” is a chemical compound with potential applications in scientific research. It is also known as M-1121, a covalent and orally active inhibitor of the menin-MLL interaction .

Molecular Structure Analysis

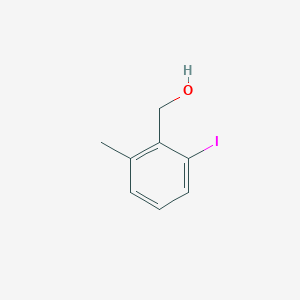

The molecular structure of this compound is complex, involving multiple rings and functional groups. The compound contains an azetidine ring, a sulfonyl group attached to a fluorophenyl group, and a 1,2,4-oxadiazole ring .科学研究应用

抗菌和抗真菌应用

含有 1,3,4-恶二唑部分的化合物(结构与本化合物相似)已证明具有显着的抗菌和抗真菌活性。例如,具有 1,3,4-恶二唑部分的砜衍生物对由稻瘟病菌黄单胞菌引起的水稻细菌性叶枯病表现出有希望的抗菌活性,表明它们在农业应用中作为杀菌剂的潜力 (Shi 等,2015)。此外,通过芳香醛缩合和随后的环缩合合成的新型氮杂环丁酮已被评估其抗菌性能,进一步突出了氮杂环丁基恶二唑在抗菌治疗领域的潜力 (Prajapati & Thakur,2014)。

神经药理学应用

一系列芳基氮杂环丁基恶二唑已被鉴定为 mGluR5 阳性变构调节剂 (PAM),表明它们在神经药理学应用中的潜力。已观察到这些化合物表现出中等至强效的 mGluR5 PAM 活性,特定的结构修饰导致从 PAM 到负变构调节剂 (NAM) 活性的微妙转变 (Packiarajan 等,2012)。

抗癌特性

取代的 1,3,4-恶二唑及其衍生物已被广泛研究用于各种药理特性,包括抗癌活性。合成了一系列新的含有羰基/磺酰基四氢氢吡啶部分的 1,3,4-恶二唑,并评估了它们的抗癌活性,展示了这些化合物在癌症治疗中的治疗潜力 (Redda & Gangapuram,2007)。

缓蚀性能

1,3,4-恶二唑衍生物已对其缓蚀性能进行了研究。例如,对 MBIMOT、EBIMOT 和 PBIMOT 等衍生物对硫酸中低碳钢的缓蚀能力进行了评估,证明了这些化合物在保护工业材料方面的潜力 (Ammal 等,2018)。

作用机制

Target of Action

The primary target of the compound 5-(1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole is the menin-MLL protein-protein interaction . This interaction is being pursued as a new therapeutic strategy for the treatment of acute leukemia carrying MLL-rearrangements .

Mode of Action

5-(1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole establishes covalent interactions with Cysteine 329 located in the MLL binding pocket of menin . It potently inhibits growth of acute leukemia cell lines carrying MLL translocations with no activity in cell lines with wild-type MLL .

Biochemical Pathways

The compound 5-(1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole affects the menin-MLL protein-protein interaction pathway . As a result of this interaction, there is a dose-dependent down-regulation of HOXA9 and MEIS1 gene expression in the MLL-rearranged MV4;11 leukemia cell line .

Pharmacokinetics

It is mentioned that the compound is orally bioavailable , which suggests that it is well absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted.

Result of Action

The molecular and cellular effects of 5-(1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole’s action include the inhibition of the menin-MLL interaction and the subsequent down-regulation of HOXA9 and MEIS1 gene expression . This leads to the inhibition of growth in acute leukemia cell lines carrying MLL translocations .

属性

IUPAC Name |

5-[1-(3-fluorophenyl)sulfonylazetidin-3-yl]-3-methyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O3S/c1-8-14-12(19-15-8)9-6-16(7-9)20(17,18)11-4-2-3-10(13)5-11/h2-5,9H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEHBRGJIXPZEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(C2)S(=O)(=O)C3=CC=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Naphthalen-2-ylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2501790.png)

![7-hydroxy-5-oxo-N-phenethyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2501791.png)

![5-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylmethyl)-3-methyl-1,2,4-oxadiazole](/img/structure/B2501794.png)

![4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2501796.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2501797.png)

![2-{[(2-Bromo-4-methylphenyl)amino]methyl}-4-chlorophenol](/img/structure/B2501799.png)

![1-(2-Azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2501805.png)

![[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2501808.png)

![N-{3-[ethyl(phenyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2501811.png)